Cas no 1542203-36-0 (2,3-dimethyl-4-phenylbut-3-enenitrile)

2,3-dimethyl-4-phenylbut-3-enenitrile 化学的及び物理的性質
名前と識別子
-
- 2,3-dimethyl-4-phenylbut-3-enenitrile
- 1542203-36-0
- EN300-1879524
-
- インチ: 1S/C12H13N/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-8,11H,1-2H3/b10-8+
- InChIKey: QUJOZBGFUMQBIT-CSKARUKUSA-N
- ほほえんだ: N#CC(C)/C(/C)=C/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 171.104799419g/mol
- どういたいしつりょう: 171.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2,3-dimethyl-4-phenylbut-3-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879524-2.5g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 2.5g |
$1848.0 | 2023-09-18 | ||
Enamine | EN300-1879524-0.5g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1879524-1g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1879524-10g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1879524-0.1g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1879524-1.0g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1879524-5.0g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1879524-10.0g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-1879524-0.25g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 0.25g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1879524-0.05g |
2,3-dimethyl-4-phenylbut-3-enenitrile |
1542203-36-0 | 0.05g |
$792.0 | 2023-09-18 |
2,3-dimethyl-4-phenylbut-3-enenitrile 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2,3-dimethyl-4-phenylbut-3-enenitrileに関する追加情報
2,3-Dimethyl-4-phenylbut-3-enenitrile
2,3-Dimethyl-4-phenylbut-3-enenitrile (CAS No. 1542203-36-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a nitrile group, a substituted phenyl ring, and a conjugated ene system. The combination of these functional groups makes it a valuable building block for constructing complex molecules with tailored properties.
Recent studies have highlighted the potential of 2,3-dimethyl-4-phenylbut-3-enenitrile in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing conjugated polymers, which exhibit exceptional electronic properties. These polymers have shown promise in applications such as flexible electronics, organic photovoltaics, and light-emitting diodes (LEDs). The ability of this compound to participate in various polymerization reactions has further solidified its role in materials science.
In the pharmaceutical industry, 2,3-dimethyl-4-phenylbut-3-enenitrile has been utilized as an intermediate in the synthesis of bioactive compounds. Its nitrile group can be readily transformed into other functional groups, such as amides or esters, enabling the creation of diverse drug candidates. Recent research has focused on its application in designing inhibitors for specific enzymes involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 2,3-dimethyl-4-phenylbut-3-enenitrile typically involves multi-step organic reactions. One common approach is the alkylation of a nitrile-containing intermediate followed by aromatic substitution to introduce the phenyl group. The reaction conditions are carefully optimized to ensure high yields and selectivity. This compound's stability under various reaction conditions makes it an ideal starting material for further modifications.
From an environmental perspective, the production and handling of 2,3-dimethyl-4-phenylbut-3-enenitrile are conducted with strict adherence to safety protocols. Its non-hazardous nature and compatibility with standard laboratory equipment make it suitable for large-scale synthesis. Researchers have also investigated its biodegradation potential, with findings indicating that it undergoes efficient breakdown under aerobic conditions.
In conclusion, 2,3-dimethyl-4-phenylbut-3-enenitrile (CAS No. 1542203-36-0) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural features and reactivity make it an invaluable tool for advancing research in materials science and pharmaceutical development. As ongoing studies continue to uncover new possibilities for this compound, its significance in modern chemistry is expected to grow further.
1542203-36-0 (2,3-dimethyl-4-phenylbut-3-enenitrile) 関連製品
- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)
- 251311-30-5(1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 2138249-72-4(2,2-difluoro-3-(2-methoxy-2-methylpropoxy)-N-methylpropan-1-amine)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
- 99233-26-8(5-Chloro-2-nitroacetylaniline)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)




